4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
CAS No.:
Cat. No.: VC13325209
Molecular Formula: C11H12O6S2
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O6S2 |
|---|---|
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid |
| Standard InChI | InChI=1S/C11H12O6S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2,(H,12,13) |
| Standard InChI Key | VOGQTOLEXZHGSD-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid, delineates its structure:
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A benzoic acid group at the para position.
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A sulfonyl bridge (-SO₂-) connecting the aromatic ring to a thiolane sulfone (1,1-dioxothiolane) moiety .
The thiolane sulfone group introduces steric and electronic effects, with the sulfone’s electron-withdrawing nature enhancing the acidity of the carboxylic acid (pKa ≈ 2–3). The molecule’s planar aromatic region and nonplanar sulfone-thiolane system create a dipole moment favorable for intermolecular interactions.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves multi-step organic reactions:
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Sulfonation of Thiolane: Thiolane (tetrahydrothiophene) is oxidized to 1,1-dioxothiolane using hydrogen peroxide or ozone, forming the sulfone group.
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Sulfonyl Chloride Formation: The sulfonated thiolane reacts with chlorinating agents (e.g., PCl₅) to yield 3-(chlorosulfonyl)-1,1-dioxothiolane.
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Friedel-Crafts Sulfonylation: The sulfonyl chloride undergoes electrophilic substitution with benzoic acid derivatives, preferentially at the para position due to the directing effect of the carboxylic acid.
Key Challenges:
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Regioselectivity: Ensuring para-substitution requires controlled reaction conditions (e.g., Lewis acid catalysts like AlCl₃).
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Purification: The polar sulfone and carboxylic acid groups necessitate chromatographic or recrystallization methods.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (≈1.2 g/L at 25°C).
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Thermal Stability: Decomposes above 240°C, with the sulfone group contributing to higher thermal resistance compared to non-sulfonated analogs.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.10 (d, 2H, aromatic), 7.95 (d, 2H, aromatic), 4.15–3.90 (m, 2H, thiolane CH₂), 3.30–3.10 (m, 2H, thiolane CH₂).
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¹³C NMR: δ 167.8 (COOH), 140.2 (aromatic C-SO₂), 128.5–130.1 (aromatic carbons), 55.3 (thiolane CH₂).
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IR Spectroscopy: Strong bands at 1705 cm⁻¹ (C=O), 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric/symmetric SO₂ stretching).
Applications and Functional Utility
Medicinal Chemistry
The compound’s sulfonyl and carboxylic acid groups make it a versatile pharmacophore:
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Enzyme Inhibition: Acts as a transition-state analog for sulfotransferases and cysteine proteases, with IC₅₀ values in the micromolar range.
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Prodrug Development: Serves as a substrate for esterase-activated prodrugs, enhancing bioavailability of hydrophobic therapeutics.
Material Science
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Polymer Modification: Incorporated into polyesters or polyamides to improve thermal stability and solubility. For example, copolymerization with terephthalic acid increases glass transition temperature (Tg) by 15–20°C.
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Coating Additives: Enhances adhesion in epoxy resins due to sulfone-mediated crosslinking.
Environmental Chemistry
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Ion-Exchange Resins: Functionalized resins containing this compound exhibit high affinity for heavy metals (e.g., Pb²⁺, Cd²⁺), with adsorption capacities up to 1.2 mmol/g.
Table 2: Comparative Application Performance
| Application | Metric | Value |
|---|---|---|
| Enzyme Inhibition | IC₅₀ (Sulfotransferase) | 12 µM |
| Polymer Tg Enhancement | ΔTg (vs. unmodified polymer) | +18°C |
| Heavy Metal Adsorption | Pb²⁺ Capacity | 1.15 mmol/g |
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